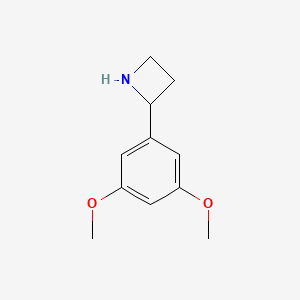
2-(3,5-Dimethoxyphenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Dimethoxyphenyl)azetidine is a nitrogen-containing heterocyclic compound characterized by a four-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of azetidines, including 2-(3,5-Dimethoxyphenyl)azetidine, can be achieved through several methods. This method is efficient for synthesizing functionalized azetidines but can be challenging due to the inherent difficulties associated with the reaction conditions .
Industrial Production Methods: Industrial production of azetidines often involves the use of microwave irradiation to facilitate the cyclocondensation of alkyl dihalides and primary amines in an alkaline aqueous medium . This method is efficient and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3,5-Dimethoxyphenyl)azetidine undergoes various chemical reactions, including oxidation, reduction, and substitution. The reactivity of azetidines is driven by the considerable ring strain, making them more reactive than related compounds such as aziridines .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction typically produces amines or alcohols.
Applications De Recherche Scientifique
2-(3,5-Dimethoxyphenyl)azetidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the development of new materials, such as coatings and adhesives.
Mécanisme D'action
The mechanism of action of 2-(3,5-Dimethoxyphenyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the ring strain, which facilitates bond cleavage and formation under appropriate conditions . This reactivity allows it to interact with various biological molecules, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Aziridines: These are three-membered nitrogen-containing rings that are more reactive due to higher ring strain.
Pyrrolidines: These five-membered rings are less reactive and more stable compared to azetidines.
Piperidines: Six-membered nitrogen-containing rings that are commonly found in many natural products and pharmaceuticals.
Uniqueness: 2-(3,5-Dimethoxyphenyl)azetidine is unique due to its four-membered ring structure, which provides a balance between reactivity and stability. This makes it a valuable intermediate in organic synthesis and a promising candidate for various applications in medicinal chemistry and materials science .
Propriétés
Formule moléculaire |
C11H15NO2 |
|---|---|
Poids moléculaire |
193.24 g/mol |
Nom IUPAC |
2-(3,5-dimethoxyphenyl)azetidine |
InChI |
InChI=1S/C11H15NO2/c1-13-9-5-8(11-3-4-12-11)6-10(7-9)14-2/h5-7,11-12H,3-4H2,1-2H3 |
Clé InChI |
VSCSEORNWNUMBL-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)C2CCN2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


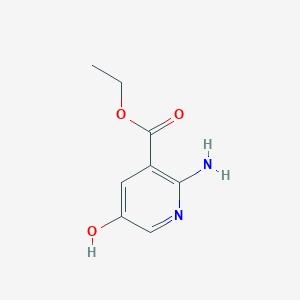
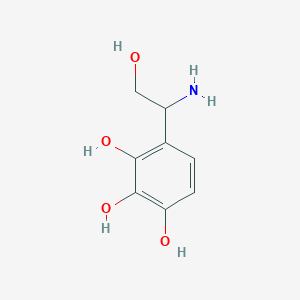
![1-[(tert-butoxy)carbonyl]-5-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13520921.png)
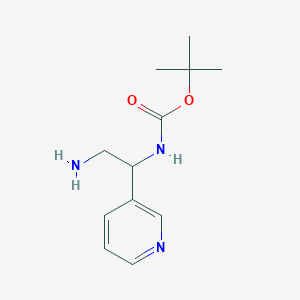
![1-{1-[2-(Dimethylamino)phenyl]cyclopropyl}ethan-1-ol](/img/structure/B13520927.png)
![Methyl 4-(aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylate; trifluoroacetic acid](/img/structure/B13520931.png)
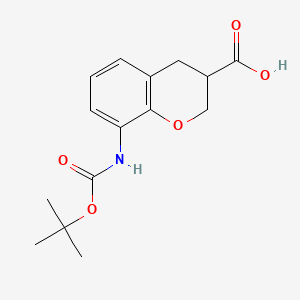
![2-[2-(3-Methoxyphenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13520951.png)
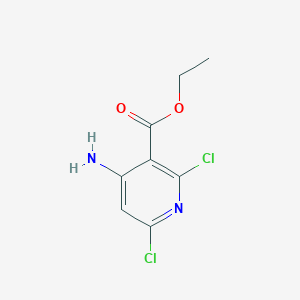
![(3-Isopropyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B13520959.png)

![O-[(3-methylidenecyclobutyl)methyl]hydroxylaminehydrochloride](/img/structure/B13520976.png)
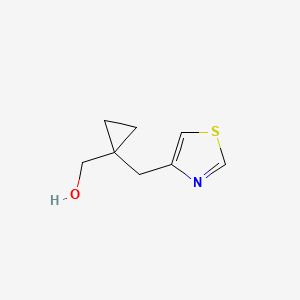
![sodium3-[2-(dimethylamino)-N-methylacetamido]propanoate](/img/structure/B13520991.png)
